molecular formula C10H10FN3O B1438310 1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol CAS No. 1156736-18-3

1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol

Cat. No. B1438310
CAS RN: 1156736-18-3
M. Wt: 207.2 g/mol
InChI Key: PDVLEDRINHBEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol” is a derivative of 1,2,4-triazole . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has attracted much attention due to their significant biological activities . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular formula of “1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol” is C10H7F2N3O . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .


Chemical Reactions Analysis

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol” include a melting point of 103-107 °C, a predicted boiling point of 388.0±52.0 °C, and a predicted density of 1.39±0.1 g/cm3 . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Drug Discovery

1,2,4-Triazoles: are a significant class of compounds in pharmaceutical chemistry due to their structural similarity to the amide bond, which is prevalent in many bioactive molecules. They exhibit a range of biological activities and are used in the development of various drugs. For instance, triazole derivatives have been used to create anticonvulsant drugs like Rufinamide and antibiotics like Cefatrizine .

Organic Synthesis

In organic chemistry, 1,2,4-triazoles serve as versatile intermediates. They participate in reactions such as the Huisgen cycloaddition, which is a cornerstone of click chemistry—a method widely used for creating substances quickly and reliably .

Polymer Chemistry

The triazole ring can be incorporated into polymers to enhance their properties. For example, triazole-linked polymers exhibit increased thermal stability and chemical resistance, making them suitable for industrial applications .

Supramolecular Chemistry

Due to their ability to engage in hydrogen bonding, triazoles are excellent candidates for constructing supramolecular structures. These structures have potential applications in creating novel materials with specific functions .

Bioconjugation and Chemical Biology

Triazoles can be used for bioconjugation, attaching biomolecules to one another or to solid supports. This application is crucial in the field of chemical biology for studying biological processes and developing diagnostic tools .

Fluorescent Imaging

The triazole moiety can be part of fluorescent probes used in imaging techniques. These probes help in visualizing cellular processes, which is vital for medical research and diagnostics .

Safety and Hazards

All chemical reference materials should be considered potentially hazardous and should be used only by qualified laboratory personnel .

Future Directions

The future directions of research on “1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

1-[2-fluoro-6-(1,2,4-triazol-1-yl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O/c1-7(15)10-8(11)3-2-4-9(10)14-6-12-5-13-14/h2-7,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVLEDRINHBEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1156736-18-3
Record name 1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol
Reactant of Route 3
Reactant of Route 3
1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol
Reactant of Route 4
1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol
Reactant of Route 5
Reactant of Route 5
1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol
Reactant of Route 6
1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.